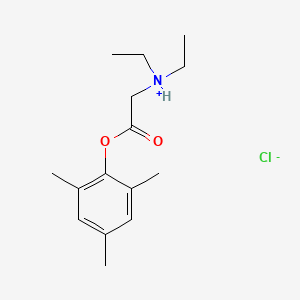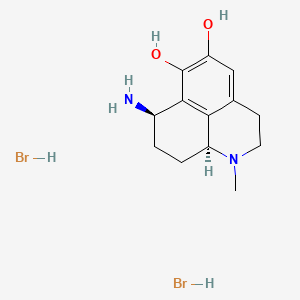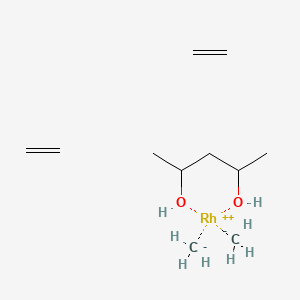
Acetylacetonatobis(ethylene) rhodium(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylacetonatobis(ethylene) rhodium(I) is a coordination compound widely used in various chemical applications. It is known for its role as a precursor in the synthesis of mononuclear rhodium complexes and as a catalyst in asymmetric arylation reactions .
準備方法
Synthetic Routes and Reaction Conditions
Acetylacetonatobis(ethylene) rhodium(I) is typically synthesized through the reaction of rhodium chloride with acetylacetone and ethylene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of acetylacetonatobis(ethylene) rhodium(I) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Acetylacetonatobis(ethylene) rhodium(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: The ethylene ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
科学的研究の応用
Acetylacetonatobis(ethylene) rhodium(I) has numerous applications in scientific research:
作用機序
The mechanism of action of acetylacetonatobis(ethylene) rhodium(I) involves its ability to coordinate with various substrates and catalyze chemical reactions. The rhodium center acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways. The ethylene and acetylacetonate ligands stabilize the rhodium center and influence its reactivity .
類似化合物との比較
Similar Compounds
Di-μ-chlorotetraethylene dirhodium(I): Another rhodium complex used in catalysis.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Known for its use in organic synthesis.
Hydroxy(cyclooctadiene)rhodium(I) dimer: Utilized in various catalytic processes.
Uniqueness
Acetylacetonatobis(ethylene) rhodium(I) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other rhodium complexes. Its ability to act as a versatile catalyst in asymmetric reactions sets it apart from similar compounds .
特性
分子式 |
C11H26O2Rh |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
carbanide;ethene;pentane-2,4-diol;rhodium(2+) |
InChI |
InChI=1S/C5H12O2.2C2H4.2CH3.Rh/c1-4(6)3-5(2)7;2*1-2;;;/h4-7H,3H2,1-2H3;2*1-2H2;2*1H3;/q;;;2*-1;+2 |
InChIキー |
JUWPFDYCIHZXCZ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].CC(CC(C)O)O.C=C.C=C.[Rh+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


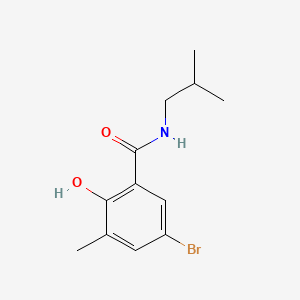
![2-Hydroxy-2-oxoacetate;2-[[5-[1-hydroxy-3-(4-propoxyphenyl)propyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B15343498.png)
![2-[3-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B15343512.png)

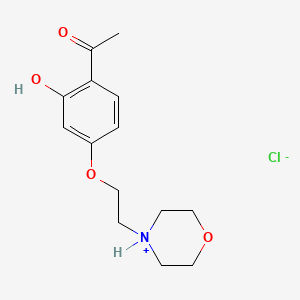

![4-[2,5-difluoro-3,4,6-tris(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B15343538.png)
![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
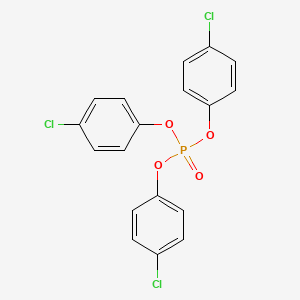
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)
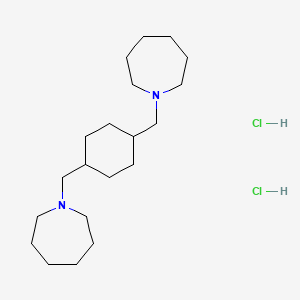
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
